1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-18(13-21-10-9-14-5-1-3-7-16(14)21)23-12-11-22-17-8-4-2-6-15(17)20-19(22)23/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBBMHDFZHTHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CN4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations
The compound’s structural uniqueness lies in its 2,3-dihydrobenzoimidazoimidazole-indole framework. Key analogues include:
Key Observations :
Alkylation and Deacetylation
The acetyl group in benzimidazole derivatives is prone to base-mediated removal during alkylation. For instance, 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone loses its acetyl group when treated with bases like piperidine or KOH, forming 1H-benzo[d]imidazole-2(3H)-thione . Similarly, attempted alkylation of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone with benzyl chloride or bromobutane fails to retain the acetyl group, yielding 2-(benzylthio)- or 2-(butylthio)-1H-benzo[d]imidazole instead . This suggests that the ethanone bridge in the target compound may require specialized protection strategies during synthesis.
Hydrazine Reactivity
Hydrazine hydrate hydrolyzes acetyl groups without forming hydrazone derivatives in certain cases (e.g., 5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione synthesis from 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone) . This contrasts with the stability of the target compound’s ethanone bridge, which likely requires milder conditions for functionalization.
Pharmacological and Physicochemical Properties
Solubility and Conformational Effects
The dehydrogenated analogue of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine () is methanol-insoluble, unlike its dihydro counterpart, due to altered NH group positioning and conjugation . While solubility data for the target compound are unavailable, its dihydrobenzimidazoimidazole core may confer similar insolubility trends compared to aromatic analogues.
Pharmacological Targets
The target compound’s indole moiety—a common pharmacophore in serotonin receptor modulators—suggests possible CNS activity, though this remains unverified.
Data Tables for Key Analogues
Table 1: Spectral Data Comparison
Table 2: Molecular Properties of Analogues
| Compound (Evidence) | Molecular Formula | Molecular Weight | Purity (LCMS) | Retention Time (min) |
|---|---|---|---|---|
| Compound 7 () | C₂₃H₂₀F₂N₃O₂ | 410 [M+H] | >98% | 1.05 |
| Compound 9 () | C₂₁H₂₃N₃O₂ | 367 [M+H] | >98% | 0.67 |
Q & A
Basic: What are the common synthetic routes for preparing 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, leveraging precursors like chloroethanone derivatives and heterocyclic amines. For example:
- Step 1 : React 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with indole derivatives under reflux conditions in dioxane, using anhydrous potassium carbonate as a base to facilitate nucleophilic substitution .
- Step 2 : Purify intermediates via recrystallization (e.g., ethanol or methanol) to enhance yield and purity .
Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dioxane or ethanol |
| Catalyst | K₂CO₃ |
| Temperature | Reflux (~100°C) |
| Reaction Time | 16–24 hours |
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Post-synthesis characterization employs:
- ¹H/¹³C NMR : To confirm the connectivity of the benzimidazole and indole moieties. For example, indolic protons appear as singlets near δ 7.5–8.5 ppm, while imidazole protons resonate at δ 6.8–7.2 ppm .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₆N₄O: 316.13) .
- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bonds (imidazole/indole) .
Advanced: How can reaction yields be optimized in multi-step syntheses of this compound?
Methodological Answer:
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol minimizes side products during recrystallization .
- Catalyst Tuning : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics in heterogeneous systems .
- Temperature Control : Gradual heating (e.g., 80°C → reflux) prevents decomposition of heat-sensitive intermediates .
Data Table : Yield Comparison by Solvent
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dioxane | 62 | 95 |
| Ethanol | 58 | 98 |
| DMF | 71 | 93 |
Advanced: How do structural modifications influence the compound’s biological activity?
Methodological Answer:
The benzimidazole and indole moieties are critical for interactions with biological targets:
- Benzimidazole Core : Enhances DNA intercalation or enzyme inhibition (e.g., antimicrobial activity via topoisomerase binding) .
- Indole Substituent : Modulates lipophilicity and receptor binding (e.g., serotonin receptor analogs for anti-inflammatory effects) .
Structure-Activity Relationship (SAR) :
| Modification | Biological Impact |
|---|---|
| Electron-withdrawing groups (e.g., -NO₂) | Increased antimicrobial potency |
| Bulky substituents on indole | Reduced cytotoxicity |
Data Contradiction: How to resolve discrepancies in reported biological activities?
Methodological Answer:
Discrepancies often arise from structural analogs with minor substitutions. For example:
- Example 1 : 1-(1,2-Dimethylimidazol-4-yl)ethanone shows antifungal activity, but methyl group position alters bioavailability .
- Example 2 : Piperazine-linked analogs exhibit varied stability in pharmacokinetic assays due to ring flexibility .
Resolution Strategies : - Conduct head-to-head comparative assays under standardized conditions.
- Use computational modeling (e.g., molecular docking) to predict binding affinity differences .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
Key challenges include:
- Purification : Column chromatography is impractical at scale; switch to fractional crystallization .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 amine:chloroethanone ratio) to minimize unreacted intermediates .
- Cost Efficiency : Replace expensive catalysts (e.g., Pd/C) with recyclable alternatives (e.g., Fe₃O₄ nanoparticles) .
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